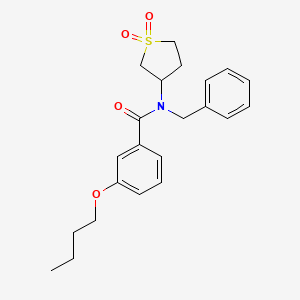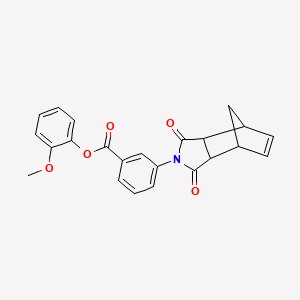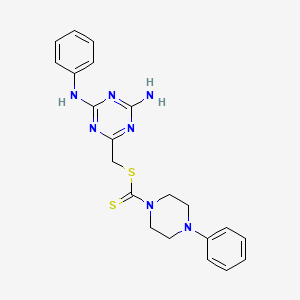
N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound with the molecular formula C24H32N2O4S. This compound is notable for its unique structure, which includes a benzyl group, a butoxy group, and a dioxidotetrahydrothiophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 1,1-dioxidotetrahydrothiophene-3-yl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl and butoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, particularly those involved in signal transduction pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)phenylacetamide
- N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzylamine
Uniqueness
N-benzyl-3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to selectively interact with molecular targets makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C22H27NO4S |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
N-benzyl-3-butoxy-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C22H27NO4S/c1-2-3-13-27-21-11-7-10-19(15-21)22(24)23(16-18-8-5-4-6-9-18)20-12-14-28(25,26)17-20/h4-11,15,20H,2-3,12-14,16-17H2,1H3 |
Clé InChI |
KCRGZRCOJFUYOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11593015.png)
![(5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11593019.png)
![2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11593021.png)
![6-amino-8-{2-[(3-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11593022.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593029.png)
![ethyl 2-ethyl-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11593031.png)
![1-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11593038.png)
![{2-ethoxy-4-[(4-(ethoxycarbonyl)-5-(4-methoxyanilino)-3-oxo-2(3H)-thienylidene)methyl]phenoxy}acetic acid](/img/structure/B11593046.png)
![3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11593047.png)
![2-{[4-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B11593054.png)

![(5Z)-3-cyclohexyl-5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11593070.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11593071.png)
